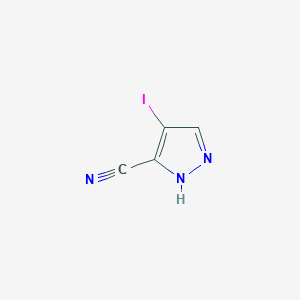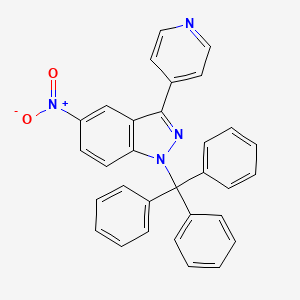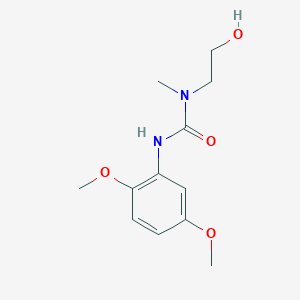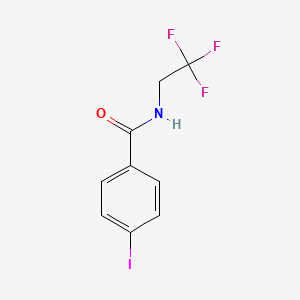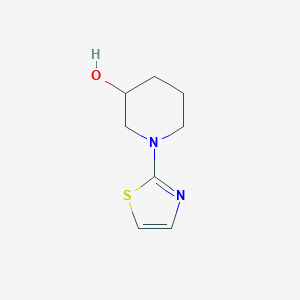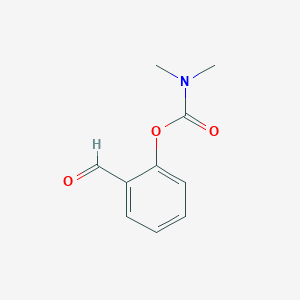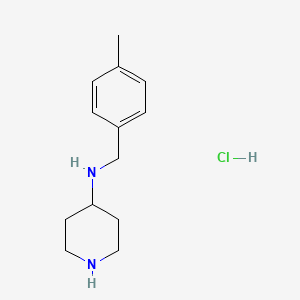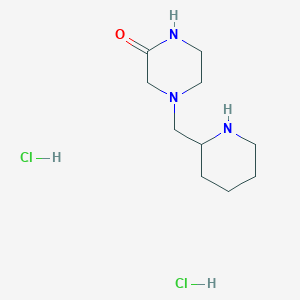
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is a heterocyclic compound that features both piperidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical development. The presence of both piperidine and piperazine moieties in its structure makes it a versatile scaffold for the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compound.
化学反应分析
Types of Reactions
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine and piperidine derivatives .
科学研究应用
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development for neurological and psychiatric disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
相似化合物的比较
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmaceutical applications.
Piperidinone: Another related compound with significant biological activity.
Morpholin-2-one: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is unique due to the presence of both piperidine and piperazine rings, which provide a versatile scaffold for the synthesis of diverse bioactive molecules. This dual-ring structure enhances its potential for various chemical modifications and applications in drug development .
属性
CAS 编号 |
1219963-84-4 |
|---|---|
分子式 |
C10H20ClN3O |
分子量 |
233.74 g/mol |
IUPAC 名称 |
4-(piperidin-2-ylmethyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10-8-13(6-5-12-10)7-9-3-1-2-4-11-9;/h9,11H,1-8H2,(H,12,14);1H |
InChI 键 |
WKQWAMZBICFVHT-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl.Cl |
规范 SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)

